4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
The compound 4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide features a benzamide core substituted with a dimethylamino group at the para position. The nitrogen atoms of the benzamide are further functionalized with a 4,5-dimethylbenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl moiety. This structure combines aromatic heterocycles (thiazole and pyridine) with flexible alkylamino substituents, which may enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-8-13-21-22(17(16)2)26-24(30-21)28(15-19-7-5-6-14-25-19)23(29)18-9-11-20(12-10-18)27(3)4/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXZSMGCUSLSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar structures such as 4-(dimethylamino)pyridine (dmap) are widely used as nucleophilic catalysts.
Mode of Action
The compound’s interaction with its targets involves reversible reactions of the pyridinic nitrogen with electrophiles. An unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives has been observed, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation.
Biochemical Pathways
The temperature-sensitive protonation behavior of similar structures suggests that it may influence pathways involving temperature-responsive smart materials.
Result of Action
The significant impact of temperature on the protonation degree of similar structures suggests that it may have temperature-dependent effects.
Action Environment
Environmental factors, particularly temperature, significantly influence the compound’s action, efficacy, and stability. For instance, a decrease in temperature results in complete protonation of similar structures.
Biological Activity
4-(Dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its applications in cancer therapy.
Chemical Structure and Synthesis
The compound features a dimethylamino group, a benzo[d]thiazole moiety, and a pyridine unit, which contribute to its unique chemical properties. Its synthesis typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole intermediate followed by reactions with dimethylamino and pyridine derivatives under controlled conditions.
Synthetic Route Overview
- Preparation of Intermediate : Synthesize 4,5-dimethylbenzo[d]thiazole.
- Formation of Amine Derivative : React with dimethylamino compounds.
- Final Coupling : Combine with pyridin-2-ylmethyl groups to yield the final product.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-DMBA | MCF-7 | 0.15 | Induction of apoptosis via caspase-3 |
| 4-DMBA | U937 | 0.21 | Activation of procaspase-3 |
| 4-DMBA | A549 | 0.33 | Cell cycle arrest in G2/M phase |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationships (SAR)
The presence of specific functional groups significantly influences the biological activity of this compound. The benzothiazole moiety is crucial for anticancer activity, and modifications to the dimethylamino and pyridine groups can enhance or diminish efficacy.
Key SAR Findings:
- Electron Donating Groups : Enhance activity against cancer cells.
- Substituent Positioning : Critical for optimal binding to target proteins involved in cell proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Benzothiazole Derivatives : A study highlighted that compounds with a benzothiazole backbone showed promising anticancer effects by targeting tubulin polymerization and inducing cell cycle arrest in cancer models .
- Caspase Activation Studies : Research indicated that certain benzothiazole derivatives activated procaspase-3 effectively, leading to apoptosis in resistant cancer cell lines .
- Comparative Analysis : The compound was compared with other known anticancer agents like colchicine and combretastatin A4, demonstrating superior potency in specific assays .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in the treatment of various diseases, particularly cancer. Research indicates that derivatives of benzothiazole compounds often exhibit significant anti-cancer activity. For instance, studies have demonstrated that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its structure allows for functionalization through various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the synthesis of novel compounds with enhanced biological activities or improved material properties .
Material Science
The compound is also being explored for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The unique electronic properties imparted by the benzothiazole moiety make it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .
Comparison with Similar Compounds
Benzamide Derivatives with Thiazole and Pyridine Moieties
Several analogs share the benzamide-thiazole-pyridine framework but differ in substituent patterns:
- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d): Features a morpholinomethyl group on the thiazole ring and a pyridin-3-yl substituent.
- GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolobenzo[d]thiazol-6-amine) : Incorporates a dioxolobenzo[d]thiazole group, which increases aromaticity and rigidity. This structural difference could influence metabolic stability and target selectivity, particularly in Mycobacterium tuberculosis enzyme inhibition .
Table 1: Key Structural and Physical Properties
Amide Variants with Altered Backbones
Compounds with non-benzamide backbones highlight the impact of amide substitution:
- N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide (4): Replaces benzamide with succinamide, introducing a cyclic imide. This modification reduces aromaticity and may affect solubility or bioavailability .
Substituent Position and Bioactivity
- 4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine : The pyridin-4-ylmethyl group and dimethoxy substituents on the benzothiazole ring contrast with the target compound’s pyridin-2-ylmethyl and dimethyl groups. Positional isomerism (pyridine 2- vs. 4-yl) can significantly alter hydrogen bonding and π-π stacking interactions .
- N-(2-(Dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride: The sulfamoyl group and ethylamino chain enhance hydrophilicity, making this analog more suited for aqueous formulations compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
